molecular formula C16H24B2O4 B1289915 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene CAS No. 5565-36-6

1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

Cat. No. B1289915
CAS RN: 5565-36-6
M. Wt: 302 g/mol
InChI Key: XDODHEZHZCJSML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives typically involves multi-step reactions with high yields under mild conditions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation to produce bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, polytopic azoles were synthesized using cheap reactants and aqueous solutions, demonstrating the versatility of synthetic approaches for bis-substituted benzenes .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR are commonly used to confirm the molecular structures of bis-substituted benzene derivatives. These studies reveal the spatial arrangement of substituents and the overall geometry of the molecules, which can include large bond angles and non-planar conformations due to steric hindrance . The molecular structure significantly affects the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of bis-substituted benzene derivatives is influenced by the electronic properties of the substituents. For example, the presence of electron-withdrawing or electron-donating groups can enhance or reduce the compound's ability to participate in further chemical reactions. The papers discuss various reactions, including dehydration, oxidation, and condensation, which lead to the formation of different bis-substituted benzene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are diverse and depend on the nature of the substituents. Thermal analyses indicate high chemical and thermal stability for some derivatives . Electrochemical measurements provide insights into the redox properties, and spectroscopic studies reveal information about the electronic structure and potential applications in materials science . The interaction of these compounds with other molecules, such as in complex formation, is also an important aspect of their behavior .

Scientific Research Applications

“1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene” is a chemical compound with the CAS Number: 5565-36-6 and a molecular weight of 301.99 . It is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid at room temperature .

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

    • Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction under controlled conditions .
    • Results: The results of these reactions are the formation of new compounds, such as pinacol benzyl boronate, which have potential applications in further chemical synthesis .
  • 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one

    • Application: This compound has been used as a reactant for palladium (I) catalyzed addition of P(O)-H bonds and for radical reactions mediated by manganese (III) acetate .
    • Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reactant in a chemical reaction under controlled conditions .
    • Results: The results of these reactions are the formation of new compounds, which have potential applications in further chemical synthesis .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

    • Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction under controlled conditions .
    • Results: The results of these reactions are the formation of new compounds, such as pinacol benzyl boronate, which have potential applications in further chemical synthesis .
  • 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one

    • Application: This compound has been used as a reactant for palladium (I) catalyzed addition of P(O)-H bonds and for radical reactions mediated by manganese (III) acetate .
    • Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reactant in a chemical reaction under controlled conditions .
    • Results: The results of these reactions are the formation of new compounds, which have potential applications in further chemical synthesis .

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

Future Directions

Research on 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene continues to explore its applications in organic synthesis, materials science, and catalysis. Further investigations into its reactivity, stability, and potential biological activities are warranted. Additionally, efforts to optimize its synthesis and develop novel derivatives are ongoing .

properties

IUPAC Name

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24B2O4/c1-15(2)9-19-17(20-10-15)13-5-7-14(8-6-13)18-21-11-16(3,4)12-22-18/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODHEZHZCJSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)B3OCC(CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629653
Record name 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

CAS RN

5565-36-6
Record name 2,2′-(1,4-Phenylene)bis[5,5-dimethyl-1,3,2-dioxaborinane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5565-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Liu, B Liu - Conjugated Polymers for Biological and …, 2018 - Wiley Online Library
This chapter provides an overview of the strategies that can be used to bring conjugated polymers (CPs) into aqueous media for potential biological applications. It discusses the CP …
Number of citations: 1 onlinelibrary.wiley.com
J Howe - 2013 - eprints.soton.ac.uk
This report describes research towards the project ‘Synthesis of novel polyaromatic hydrocarbons for electronic applications’. Being an initial piece of research, there are a small …
Number of citations: 1 eprints.soton.ac.uk
A Karmakar, A Paul, GMDM Rúbio… - European Journal of …, 2016 - Wiley Online Library
Solvothermal reaction of zinc(II) and copper(II) salts with 3,3′′‐dipropoxy‐[1,1′:4′,1′′‐terphenyl]‐4,4′′‐dicarboxylic acid (H 2 L) gave rise to the 1D and 2D metal–organic …
A Al-Muhammad - 2015 - eprints.soton.ac.uk
The synthesis of a number of novel polyaromatic compounds are reported, starting with novel polyheterocyclic systems containing sulphur and oxygen, otherwise known as …
Number of citations: 2 eprints.soton.ac.uk
SJ Thompson, TR Gohndrone, M Lail - Journal of CO2 Utilization, 2018 - Elsevier
A catalytic double carboxylation of a bisboronate ester benzene was disclosed to synthesize terephthalic acid under a CO 2 utilization approach. The double carboxylation was …
Number of citations: 4 www.sciencedirect.com

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